4-amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-3-thiol
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Description
Synthesis Analysis
The synthesis of similar compounds involves a three-component one-pot protocol. This process involves the reaction of 4-triazole-3-thiol or 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetylacetone and various substituted benzaldehydes .Molecular Structure Analysis
The structural diversity of pyrazoles is due to the ability to modify through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions as they have 6π delocalized electrons, which can form a pseudo-aromatic system in the rings .Chemical Reactions Analysis
Pyrazoles have the ability to undergo various chemical reactions. For instance, they can participate in nucleophilic substitution reactions at the C-3 or C-5 positions and electrophilic substitution reactions preferably at the N-1, N-2, or C-4 positions .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 5-Amino-1,3-dimethylpyrazole, are as follows: It has a molecular weight of 111.15, a density of 1.16g/cm3, and a boiling point of 300.7ºC at 760mmHg .Scientific Research Applications
Synthesis and Biological Activities
4-Amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-3-thiol and its derivatives are primarily synthesized for their significant biological activities. The synthesis process involves condensation reactions, leading to the formation of compounds with various substituents. These compounds are characterized using techniques such as IR, ^1H NMR, ^13C NMR, and mass spectrometry. The focus of these syntheses is to explore the chemical properties and potential pharmacological applications of these compounds (Karrouchi et al., 2016).
The biological activities of these derivatives are diverse, including antioxidant, analgesic, antimicrobial, and potential antifungal activities. Some derivatives have been found to exhibit significant analgesic and antioxidant properties, highlighting their potential for developing new therapeutic agents (Karrouchi et al., 2016). Additionally, the antimicrobial activities of these compounds against various bacterial strains have been investigated, with some compounds showing promising results, suggesting their utility in designing new antibacterial drugs (Bayrak et al., 2009).
Prospects for Future Research
The structural combination of 1,2,4-triazole and pyrazole heterocycles in one molecule increases the likelihood of interaction with various biological targets, making it an attractive area for future research. The potential for creating new substances with desired biological activities by introducing different functional groups is significant. This strategy is scientifically attractive and promises new insights into the development of drugs with improved efficacy and safety profiles (Fedotov et al., 2022).
The synthesis and properties of S-derivatives of this compound have also been explored, providing a foundation for further pharmacological studies to investigate their anti-inflammatory, antifungal, and anticancer activities. This approach underscores the compound's versatility and potential as a precursor for various biologically active substances (Fedotov & Hotsulia, 2021).
properties
IUPAC Name |
4-amino-3-(3,5-dimethylpyrazol-1-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6S/c1-4-3-5(2)13(11-4)6-9-10-7(14)12(6)8/h3H,8H2,1-2H3,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFSLPHUVSWMJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NNC(=S)N2N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-3-thiol |
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